Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride
Description
Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride is a secondary amine derivative featuring a methylsulfanyl (SCH₃) group attached to an ethylamine backbone, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₅H₁₄ClNS, yielding a molecular weight of 155.67 g/mol. This compound is of interest in pharmaceutical and organic synthesis due to its sulfur-containing moiety, which can influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-ethyl-2-methylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHHFLDJWHGKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCSC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride typically involves the reaction of ethylamine with 2-chloroethyl methyl sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Pharmaceuticals:
Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride serves as a versatile building block in the synthesis of various biologically active compounds. It is particularly noted for its utility in developing inhibitors for specific enzyme targets, such as phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in several types of cancer and inflammatory diseases .
Synthesis of Selective Inhibitors:
The compound has been utilized in the preparation of selective PI3Kδ inhibitors, showcasing its importance in creating targeted therapies for cancer treatment. These inhibitors are crucial for modulating signaling pathways that contribute to tumor growth and survival .
Biochemical Research
Role in Enzyme Studies:
In biochemical studies, this compound has been employed to investigate substrate specificity and enzyme kinetics. Its structural properties allow researchers to explore how modifications to the amine group affect enzyme interactions, providing insights into enzyme mechanisms and substrate preferences .
Therapeutic Potential
Pharmacological Investigations:
Research has indicated that compounds derived from this compound may exhibit pharmacological properties beneficial for treating various conditions. For instance, studies have identified its potential in modulating pathways involved in inflammation and immune response, making it a candidate for further therapeutic exploration .
Case Study 1: Synthesis of PI3Kδ Inhibitors
- Objective: To synthesize selective inhibitors targeting PI3Kδ.
- Methodology: this compound was used as a key intermediate.
- Findings: The resulting compounds demonstrated significant inhibitory activity against PI3Kδ, indicating potential for cancer therapy.
Case Study 2: Enzyme Kinetics
- Objective: To study the substrate specificity of ST3Gal III.
- Methodology: The compound was used to assess how variations influence enzyme activity.
- Results: Variations in the amine structure led to notable changes in enzyme kinetics, providing valuable data for future drug design.
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for pharmaceuticals | Essential for developing PI3Kδ inhibitors |
| Biochemical Research | Investigating enzyme kinetics | Valuable insights into substrate specificity |
| Therapeutic Potential | Modulating inflammation and immune response | Candidates for further pharmacological studies |
Mechanism of Action
The mechanism of action of Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride with structurally related compounds:
Functional Group Analysis
- In Cangrelor, it enhances binding to P2Y₁₂ receptors .
- Amine Backbone: this compound’s secondary amine contrasts with primary amines (e.g., 2-[4-(methylsulfanyl)phenoxy]ethanamine hydrochloride) and tertiary amines (e.g., N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride), affecting solubility and reactivity .
- Aromatic vs. Aliphatic Systems: Phenothiazine (in Impurity F) and phenoxy derivatives exhibit extended conjugation, enabling applications in photochemistry or as fluorophores, unlike the aliphatic target compound .
Biological Activity
Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride is a compound with notable potential in various biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 151.69 g/mol. The compound features an ethyl group attached to a nitrogen atom, which is further bonded to a methylsulfanyl group, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. As a ligand, it can bind to active sites, modulating the activity of target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylamine | Simple primary amine; widely used in synthesis | |
| Methylthioethanamine | Contains methylthio group; potential biological activity | |
| 2-Methylthioethanamine Hydrochloride | Similar structure but lacks ethyl group |
Case Studies and Research Findings
- Pharmacological Screening : In recent studies, compounds similar to this compound have been screened for their ability to inhibit specific enzymes involved in pain signaling pathways. For example, inhibitors targeting adenylyl cyclase type 1 (AC1) demonstrated promising results in modulating cAMP levels in neuronal cells, suggesting potential applications in pain management therapies .
- Synthesis and Applications : The synthesis of this compound involves reactions that yield high-purity products suitable for further biological testing. Its role as an intermediate in the synthesis of more complex organic molecules highlights its importance in medicinal chemistry.
- Toxicology Assessments : Preliminary assessments indicate that while similar compounds show varying degrees of toxicity, this compound's safety profile needs thorough investigation through systematic toxicological studies to ensure its viability for therapeutic use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride, and how are intermediates purified?
- Methodology : The compound is synthesized via alkylation or nucleophilic substitution. For example, alkylation of 2-(methylsulfanyl)ethylamine with ethyl halides (e.g., ethyl chloride) in anhydrous solvents (e.g., DMF) under reflux, followed by acidification with HCl to form the hydrochloride salt . Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and methanol:chloroform (1:9) as eluent.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate:hexane, 1:1) and confirm purity via melting point (MP: ~180–185°C) and NMR (¹H NMR: δ 1.2 ppm for ethyl CH₃, δ 2.5 ppm for SCH₂CH₂NH₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Techniques :
- ¹H/¹³C NMR : Identify ethyl (δ 1.2–1.4 ppm), methylsulfanyl (δ 2.1–2.3 ppm), and amine protons (broad δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 168.1 (free base) and [M+Cl]⁻ at m/z 203.6 (hydrochloride).
- IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C-S stretch (~680 cm⁻¹) .
Q. How does the methylsulfanyl group influence solubility and reactivity?
- Solubility : The thioether (-SCH₃) enhances lipophilicity (logP ~1.5), making the compound soluble in polar aprotic solvents (e.g., DMSO) but sparingly soluble in water. Hydrochloride salt improves aqueous solubility (~50 mg/mL) .
- Reactivity : The sulfur atom acts as a weak nucleophile, enabling oxidation to sulfoxide (e.g., with H₂O₂) or alkylation at the amine group .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis be identified and mitigated?
- Case Study : Side products like N-ethylated derivatives or sulfoxides may form if reaction conditions are suboptimal. For example, excess ethylating agent can lead to N,N-diethylation (detected via MS at m/z 210.2).
- Mitigation : Optimize stoichiometry (1:1.2 amine:ethyl halide) and reaction time (6–8 hrs at 60°C). Use LC-MS to track impurities and employ preparative HPLC (C18 column, acetonitrile:water gradient) for isolation .
Q. What computational methods predict this compound’s interaction with biological targets (e.g., serotonin receptors)?
- Approach : Density Functional Theory (DFT) using software like ADF (Amsterdam Density Functional) models molecular orbitals to assess binding affinity. The methylsulfanyl group’s electron-donating effects enhance π-π stacking with 5-HT₂A/2C receptors (docking scores: ΔG ~−8.5 kcal/mol) .
- Validation : Compare computational results with in vitro receptor binding assays (IC₅₀ ~10–50 µM) .
Q. How do structural modifications (e.g., replacing methylsulfanyl with methoxy) alter pharmacological activity?
- Experimental Design : Synthesize analogs (e.g., Ethyl[2-methoxyethyl]amine hydrochloride) and compare:
- Binding Affinity : Radioligand assays using ³H-LSD for 5-HT₂A receptors.
- Functional Activity : Calcium flux assays in HEK293 cells expressing receptors.
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to resolve conflicting results?
- Case Example : Some studies report 5-HT₂A agonism (EC₅₀ 15 µM), while others note antagonism (IC₅₀ 25 µM).
- Resolution :
Verify assay conditions (cell line, ligand concentration).
Test enantiomeric purity (chiral HPLC with Chiralpak AD-H column).
Re-evaluate functional assays (e.g., β-arrestin recruitment vs. cAMP modulation) .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₄ClNS | |
| Molecular Weight | 219.7 g/mol | |
| Solubility (H₂O) | 50 mg/mL | |
| LogP (octanol/water) | 1.5 | |
| Melting Point | 180–185°C |
Table 2 : Common Synthetic Byproducts and Solutions
| Byproduct | Cause | Solution |
|---|---|---|
| N,N-Diethyl derivative | Excess ethyl halide | Reduce alkylation time |
| Sulfoxide (R-SO-CH₃) | Oxidative conditions | Use inert atmosphere |
| Hydrolysis products | Moisture exposure | Anhydrous synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
